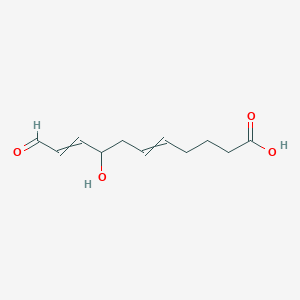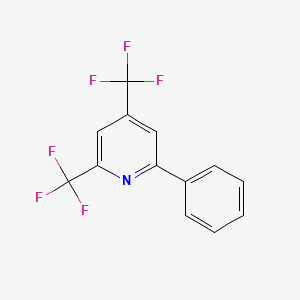
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 2,6-Dimethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with 2,6-dimethylchlorobenzene.
Introduction of the 4-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 4-fluorophenyl group is introduced.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Glycinamide Moiety: The final step involves the coupling of the glycinamide group to the intermediate compound through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(2,6-Dimethylphenyl)-N-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
- N~2~-(2,6-Dimethylphenyl)-N-(4-bromophenyl)-N~2~-(methanesulfonyl)glycinamide
- N~2~-(2,6-Dimethylphenyl)-N-(4-methylphenyl)-N~2~-(methanesulfonyl)glycinamide
Uniqueness
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
6491-09-4 |
|---|---|
Formule moléculaire |
C17H19FN2O3S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
Clé InChI |
VRSUJVUVLHFLTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)



![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)




![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
